molecular formula C16H16N2O3S B305690 (5E)-5-(1H-indol-3-ylmethylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

(5E)-5-(1H-indol-3-ylmethylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

Cat. No. B305690
M. Wt: 316.4 g/mol
InChI Key: XWGYOEDQETWPDR-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(1H-indol-3-ylmethylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, also known as indolylmethylene-thiazolidinedione (IMTZD), is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic properties. IMTZD is a thiazolidinedione derivative that contains an indole moiety, which is a heterocyclic aromatic compound that has been found to have various biological activities.

Mechanism of Action

The exact mechanism of action of IMTZD is not fully understood. However, studies have shown that IMTZD can modulate various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. IMTZD has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
IMTZD has been found to exhibit various biochemical and physiological effects. Studies have shown that IMTZD can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. IMTZD has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, IMTZD has been found to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using IMTZD in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. IMTZD is also stable and can be stored for long periods of time. However, one limitation of using IMTZD in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on IMTZD. One direction is to investigate the potential of IMTZD as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes. Another direction is to study the structure-activity relationship of IMTZD and its derivatives to identify compounds with improved therapeutic properties. Finally, further studies are needed to elucidate the mechanism of action of IMTZD and its effects on various signaling pathways.

Synthesis Methods

The synthesis of IMTZD involves the reaction of 3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione with indole-3-carbaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.

Scientific Research Applications

IMTZD has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, antitumor, and antidiabetic properties. These properties make IMTZD a potential candidate for the development of new drugs for the treatment of various diseases.

properties

Product Name

(5E)-5-(1H-indol-3-ylmethylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

(5E)-5-(1H-indol-3-ylmethylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H16N2O3S/c1-21-8-4-7-18-15(19)14(22-16(18)20)9-11-10-17-13-6-3-2-5-12(11)13/h2-3,5-6,9-10,17H,4,7-8H2,1H3/b14-9+

InChI Key

XWGYOEDQETWPDR-NTEUORMPSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C\C2=CNC3=CC=CC=C32)/SC1=O

SMILES

COCCCN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=O

Canonical SMILES

COCCCN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=O

Origin of Product

United States

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